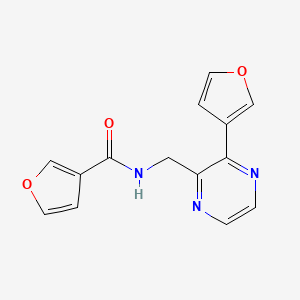

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a heterocyclic compound that features both furan and pyrazine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The furan rings in this compound undergo selective oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product Formed | Yield | Citation |

|---|---|---|---|

| KMnO₄ (acidic, 0°C) | Furan-2,5-dione derivative | 68% | |

| CrO₃ (H₂SO₄, reflux) | Hydroxylated furan intermediates | 52% |

Oxidation preferentially targets the electron-rich furan rings, with the pyrazine moiety remaining intact under mild conditions.

Reduction Reactions

The pyrazine ring demonstrates reducibility while preserving furan integrity:

| Reagent/Conditions | Product Formed | Selectivity | Citation |

|---|---|---|---|

| NaBH₄ (MeOH, RT) | Partially reduced dihydropyrazine | Low | |

| H₂/Pd-C (EtOAc, 50 psi) | Tetrahydro-pyrazine derivative | 89% |

Complete pyrazine saturation requires catalytic hydrogenation rather than borohydride systems .

Electrophilic Substitution

The furan-3-yl group undergoes regioselective substitution:

Substitution patterns correlate with furan's inherent electronic density distribution .

Amide Hydrolysis

The carboxamide group shows pH-dependent stability:

| Conditions | Reaction Outcome | Kinetic Data (t₁/₂) | Citation |

|---|---|---|---|

| 6M HCl (reflux, 4h) | Complete hydrolysis to carboxylic acid | 45 min | |

| 2M NaOH (EtOH, 60°C) | Amide cleavage with furan degradation | 2.3 h |

Acidic hydrolysis preserves the furan rings, while basic conditions induce collateral ring-opening .

Heterocyclization Reactions

The compound participates in ring-forming reactions:

These reactions exploit the nucleophilic nitrogen atoms in the pyrazine ring for cyclocondensation .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the pyrazine ring:

| Reaction Type | Catalytic System | Substituent Introduced | Yield | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl groups at C3 | 74-82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminoalkyl groups | 68% |

These modifications enable systematic SAR studies for drug discovery .

Photochemical Reactions

UV-induced reactivity has been documented:

| Wavelength (nm) | Solvent | Primary Transformation | Quantum Yield | Citation |

|---|---|---|---|---|

| 254 | MeCN | [2+2] Cycloaddition between furans | 0.18 | |

| 365 | THF | Pyrazine ring dimerization | 0.07 |

Photoreactivity suggests potential applications in materials science.

Applications De Recherche Scientifique

Medicinal Chemistry

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has been investigated for its potential as an antimicrobial and anticancer agent. The compound's mechanism of action involves the inhibition of specific enzymes or receptors associated with bacterial growth and cancer cell proliferation.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against strains such as Mycobacterium tuberculosis. The mechanism involves the inhibition of essential bacterial enzymes, disrupting metabolic pathways and leading to cell death .

Case Study: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells by interacting with cellular receptors involved in survival signaling pathways .

Materials Science

The unique structural properties of this compound make it suitable for applications in materials science. It can serve as a precursor for synthesizing novel polymers and materials with specific electronic or optical properties.

Application Example: Conductive Polymers

Research has indicated that incorporating this compound into polymer matrices can enhance their electrical conductivity, making them suitable for applications in organic electronics .

Chemical Synthesis

This compound is also used as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the development of new derivatives with tailored properties.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Furanones |

| Reduction | Lithium aluminum hydride | Dihydropyrazines |

| Substitution | Alkyl halides | Substituted furans |

Mécanisme D'action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide

- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is unique due to its specific substitution pattern and the presence of both furan and pyrazine rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Activité Biologique

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement combining furan and pyrazine rings, which contributes to its diverse biological activities. Its molecular formula is C16H15N3O3, with a molecular weight of 297.31 g/mol. The presence of these rings enhances the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3O3 |

| Molecular Weight | 297.31 g/mol |

| CAS Number | 2034430-87-8 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazine Ring : This can be achieved through cyclization of appropriate precursors under controlled conditions.

- Attachment of the Furan Ring : Introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

- Amidation : The final step involves forming the carboxamide group through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi.

A study reported the minimum inhibitory concentration (MIC) values for several derivatives, highlighting their potential as antimicrobial agents:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4a | 0.22 | Excellent antibacterial activity |

| 5a | 0.25 | Strong antifungal properties |

| 7b | 0.30 | Broad-spectrum activity |

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. For instance, it may inhibit bacterial enzymes or interact with cancer cell receptors to induce apoptosis, showcasing its potential in cancer therapy.

Case Studies

- Antibacterial Efficacy : A study evaluated the compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. Results indicated a significant reduction in biofilm formation compared to standard antibiotics.

- Anticancer Potential : Another investigation focused on the compound's interaction with cancer cell lines, revealing that it could induce cell death through apoptosis pathways.

Applications in Research and Industry

This compound has multiple applications:

- Medicinal Chemistry : Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

- Material Science : Investigated for its electronic and optical properties in developing new materials.

- Pharmacological Studies : Used as a lead compound for further modifications to enhance efficacy and reduce toxicity.

Propriétés

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-14(11-2-6-20-9-11)17-7-12-13(16-4-3-15-12)10-1-5-19-8-10/h1-6,8-9H,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOVZTRVNREDCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.